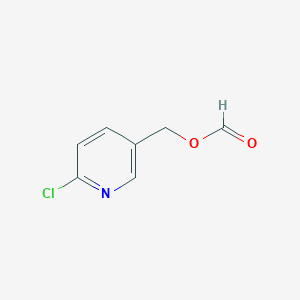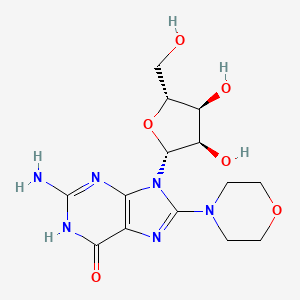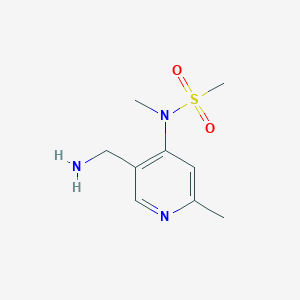
(S)-Benzyl (1-oxopentan-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl (1-oxopentan-2-yl)carbamate is an organic compound with a chiral center, making it optically active. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-oxopentan-2-yl)carbamate typically involves the reaction of (S)-2-amino-1-pentanol with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Benzyl (1-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-Benzyl (1-oxopentan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-Benzyl (1-oxopentan-2-yl)carbamate involves its interaction with various molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme function. The specific pathways involved depend on the enzyme and the context of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
- tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
Uniqueness
(S)-Benzyl (1-oxopentan-2-yl)carbamate is unique due to its specific chiral center and the presence of the benzyl group, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H17NO3/c1-2-6-12(9-15)14-13(16)17-10-11-7-4-3-5-8-11/h3-5,7-9,12H,2,6,10H2,1H3,(H,14,16)/t12-/m0/s1 |
Clave InChI |
QLICRBGTURRRJF-LBPRGKRZSA-N |
SMILES isomérico |
CCC[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCCC(C=O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


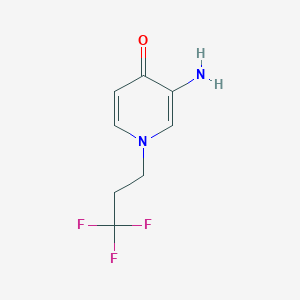
![2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)

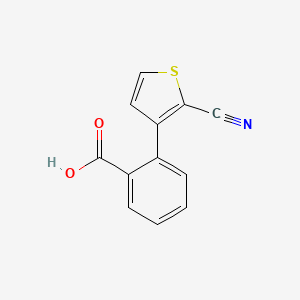
![2-amino-N-cyclopropyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084130.png)
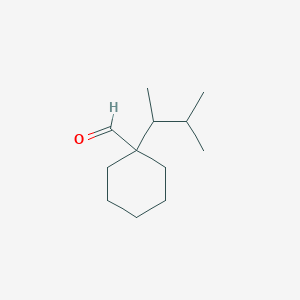
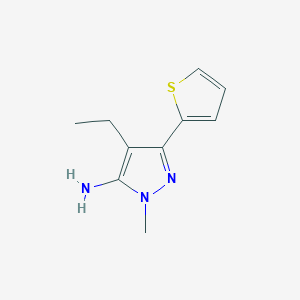
![1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13084147.png)
![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)

![1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
